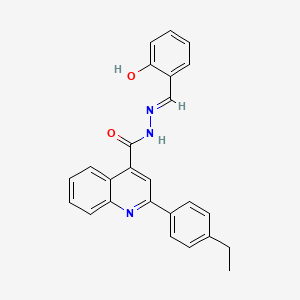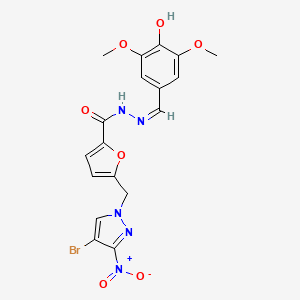
XS-060
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(2-hydroxy-1-naphthyl)methylene]-2-(4-methoxyphenyl)acetohydrazide is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities. The compound is characterized by the presence of a naphthyl group, a methoxyphenyl group, and an acetohydrazide moiety, which contribute to its reactivity and functionality.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(2-hydroxy-1-naphthyl)methylene]-2-(4-methoxyphenyl)acetohydrazide typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 2-(4-methoxyphenyl)acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.
Industrial Production Methods
While specific industrial production methods for N’-[(2-hydroxy-1-naphthyl)methylene]-2-(4-methoxyphenyl)acetohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications.
化学反应分析
Types of Reactions
N’-[(2-hydroxy-1-naphthyl)methylene]-2-(4-methoxyphenyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Various nucleophiles such as amines, thiols, or halides; reactions are conducted under mild to moderate conditions depending on the nucleophile’s reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced hydrazone compounds.
科学研究应用
N’-[(2-hydroxy-1-naphthyl)methylene]-2-(4-methoxyphenyl)acetohydrazide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and design.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of N’-[(2-hydroxy-1-naphthyl)methylene]-2-(4-methoxyphenyl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazone linkage allows it to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, its structural features enable it to interact with biological macromolecules, potentially leading to therapeutic effects.
相似化合物的比较
Similar Compounds
- N’-[(2-hydroxy-1-naphthyl)methylene]-2-thiophenecarbohydrazide
- N’-[(2-hydroxy-1-naphthyl)methylene]cyclohexanecarbohydrazide
- N’-[(2-hydroxy-1-naphthyl)methylene]-3,4-dimethoxybenzohydrazide
Uniqueness
N’-[(2-hydroxy-1-naphthyl)methylene]-2-(4-methoxyphenyl)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenyl group differentiates it from other similar compounds, potentially leading to unique reactivity and applications.
属性
分子式 |
C20H18N2O3 |
|---|---|
分子量 |
334.4g/mol |
IUPAC 名称 |
N-[(E)-(2-hydroxynaphthalen-1-yl)methylideneamino]-2-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C20H18N2O3/c1-25-16-9-6-14(7-10-16)12-20(24)22-21-13-18-17-5-3-2-4-15(17)8-11-19(18)23/h2-11,13,23H,12H2,1H3,(H,22,24)/b21-13+ |
InChI 键 |
HGVXUENDHRTHPJ-FYJGNVAPSA-N |
SMILES |
COC1=CC=C(C=C1)CC(=O)NN=CC2=C(C=CC3=CC=CC=C32)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-[(4-bromo-1H-pyrazol-1-yl)methyl]-N'-{2-hydroxy-5-nitrobenzylidene}-2-furohydrazide](/img/structure/B1190479.png)

![N-[(E)-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylideneamino]-2-[[4-methyl-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/new.no-structure.jpg)
![3-chloro-N'-[4-(diethylamino)-2-hydroxybenzylidene]-6-ethyl-1-benzothiophene-2-carbohydrazide](/img/structure/B1190486.png)



![2-(2-ETHOXYPHENYL)-N'~4~-[(E)-1-(4-HYDROXY-3-METHOXYPHENYL)METHYLIDENE]-4-QUINOLINECARBOHYDRAZIDE](/img/structure/B1190494.png)
![5,5-Dimethyl-2-{[(tetrahydro-2-furanylmethyl)amino]methylene}-1,3-cyclohexanedione](/img/structure/B1190501.png)
